2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, a benzodioxole moiety, and a cycloheptyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: Starting with 5-bromo-benzo[1,3]dioxole, a palladium-catalyzed C-N cross-coupling reaction is employed using PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Quinoline Core Synthesis: The quinoline core can be synthesized through a series of reactions involving ethyl bromoacetate and NaH in DMF at 50°C for 2 hours.
Coupling Reactions: The final coupling of the benzodioxole and quinoline moieties is achieved using fused heteroaryl halides, PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: 35% H2O2 in aqueous solution at 40°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated quinoline derivatives can be used as substrates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: A synthetic cathinone with psychoactive properties.
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: An experimental compound with potential pharmacological applications.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide is unique due to its combination of a quinoline core, benzodioxole moiety, and cycloheptyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-cycloheptylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c27-24(25-17-7-3-1-2-4-8-17)19-14-21(26-20-10-6-5-9-18(19)20)16-11-12-22-23(13-16)29-15-28-22/h5-6,9-14,17H,1-4,7-8,15H2,(H,25,27) |
InChI Key |
GTDMWFDSPRZBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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